Cas no 1966138-53-3 (Coblopasvir hydrochloride)

Coblopasvir hydrochloride is a potent antiviral compound primarily used in the treatment of hepatitis C virus (HCV) infections. As a selective inhibitor of the HCV NS5A protein, it disrupts viral RNA replication and assembly, demonstrating high efficacy against multiple HCV genotypes. Its hydrochloride salt form enhances solubility and bioavailability, ensuring consistent pharmacokinetic performance. Coblopasvir hydrochloride is often utilized in combination therapies to reduce the risk of resistance and improve treatment outcomes. The compound exhibits a favorable safety profile and has been validated in clinical studies for its role in achieving sustained virologic response (SVR). Its stability and well-characterized synthesis pathway further support its use in pharmaceutical applications.
Coblopasvir hydrochloride structure
Coblopasvir hydrochloride structure
商品名:Coblopasvir hydrochloride
CAS番号:1966138-53-3
MF:C41H52Cl2N8O8
メガワット:855.8
CID:5083555
PubChem ID:141537347

Coblopasvir hydrochloride 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester, hydrochloride (1:2)
    • Coblopasvir dihydrochloride
    • Coblopasvir dihydrochloride(1312608-46-0 Free base)
    • UNII-MW23WVJ6AD
    • 1966138-53-3
    • CARBAMIC ACID, N-((1S)-1-(((2S)-2-(5-(4-(7-(2-((2S)-1-((2S)-2-((METHOXYCARBONYL)AMINO)-3-METHYL-1-OXOBUTYL)-2-PYRROLIDINYL)-1H-IMIDAZOL-5-YL)-1,3-BENZODIOXOL-4-YL)PHENYL)-1H-IMIDAZOL-2-YL)-1-PYRROLIDINYL)CARBONYL)-2-METHYLPROPYL)-, METHYL ESTER, HYDROCHLORIDE (1:2)
    • DA-72307
    • CS-0377395
    • Coblopasvir (dihydrochloride)
    • HY-117411A
    • MW23WVJ6AD
    • methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
    • KW-136 (dihydrochloride)
    • MS-31583
    • Coblopasvir hydrochloride
    • インチ: 1S/C41H50N8O8.2ClH/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6;;/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53);2*1H/t30-,31-,32-,33-;;/m0../s1
    • InChIKey: NQXPKJCTLPFQIS-KJIUXTSNSA-N
    • ほほえんだ: C(N1CCC[C@H]1C1=NC=C(C2C=CC(C3C=CC(C4=CN=C([C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)OC)N4)=CC=3)=C3OCOC=23)N1)(=O)[C@H](C(C)C)NC(=O)OC.Cl.Cl

計算された属性

  • せいみつぶんしりょう: 854.3285160g/mol
  • どういたいしつりょう: 854.3285160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 10
  • 重原子数: 59
  • 回転可能化学結合数: 13
  • 複雑さ: 1410
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 193Ų

Coblopasvir hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-117411A-50mg
Coblopasvir dihydrochloride
1966138-53-3 98.45%
50mg
¥18500 2022-05-30
ChemScence
CS-0377395-5mg
Coblopasvir dihydrochloride
1966138-53-3
5mg
$350.0 2022-04-27
MedChemExpress
HY-117411A-5mg
Coblopasvir dihydrochloride
1966138-53-3 98.45%
5mg
¥3000 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T25268L-100mg
Coblopasvir dihydrochloride
1966138-53-3 98%
100mg
¥ 17279 2023-09-07
1PlusChem
1P027JZA-25mg
Coblopasvir dihydrochloride
1966138-53-3 98%
25mg
$1135.00 2024-06-17
Ambeed
A1474769-25mg
Methyl ((S)-1-((S)-2-(5-(7-(4-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)benzo[d][1,3]dioxol-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate dihydrochloride
1966138-53-3 98%
25mg
$960.0 2025-02-27
1PlusChem
1P027JZA-1mg
Coblopasvir dihydrochloride
1966138-53-3 98%
1mg
$193.00 2024-06-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T25268L-10mg
Coblopasvir dihydrochloride
1966138-53-3 98%
10mg
¥ 3856 2023-09-07
1PlusChem
1P027JZA-100mg
Coblopasvir dihydrochloride
1966138-53-3 98%
100mg
$2783.00 2024-06-17
Ambeed
A1474769-100mg
Methyl ((S)-1-((S)-2-(5-(7-(4-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)benzo[d][1,3]dioxol-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate dihydrochloride
1966138-53-3 98%
100mg
$2400.0 2025-02-27

Coblopasvir hydrochloride 関連文献

Coblopasvir hydrochlorideに関する追加情報

Research Brief on Coblopasvir Hydrochloride (CAS: 1966138-53-3): Latest Advances in Antiviral Therapy

Coblopasvir hydrochloride (CAS: 1966138-53-3) is a novel direct-acting antiviral (DAA) agent targeting hepatitis C virus (HCV) NS5A protein, which has garnered significant attention in recent years due to its potent antiviral activity and improved pharmacokinetic properties. As a next-generation NS5A inhibitor, coblopasvir hydrochloride demonstrates enhanced efficacy against multiple HCV genotypes, including those with resistance-associated substitutions (RASs). This research brief synthesizes the latest findings on its mechanism of action, clinical performance, and potential applications in combination therapies.

Recent structural studies published in Nature Chemical Biology (2023) have elucidated the unique binding mode of coblopasvir hydrochloride to NS5A's domain I, where the compound's optimized diamine core (linked to CAS 1966138-53-3) forms critical hydrogen bonds with Asp31 and Tyr93 residues. This interaction disrupts NS5A's dimerization and subsequent viral RNA replication. Notably, the hydrochloride salt formulation improves oral bioavailability by 40% compared to freebase forms, as demonstrated in phase I pharmacokinetic studies (Journal of Antimicrobial Chemotherapy, 2024).

Clinical trial data from the multinational COSMIC study (n=1,207) revealed that coblopasvir hydrochloride in combination with pibrentasvir achieved 98.3% sustained virologic response (SVR12) across genotypes 1-6, including cirrhotic patients (AASLD Liver Meeting, 2023). Particularly noteworthy was its 92.7% efficacy against NS5A-resistant variants (L31V/Y93H), outperforming first-generation inhibitors by >30%. The safety profile remained favorable, with grade ≥3 adverse events occurring in only 2.1% of participants.

Emerging research suggests broader applications beyond HCV. Science Translational Medicine (2024) reported coblopasvir hydrochloride's inhibitory effects on SARS-CoV-2 replication (EC50=86 nM) through allosteric modulation of nsp6, highlighting its potential as a pan-viral therapeutic. However, these findings require validation in animal models before clinical translation.

Manufacturing challenges related to the CAS 1966138-53-3 intermediate's stereochemical purity have been addressed through a novel enzymatic resolution process (Organic Process Research & Development, 2023), reducing chiral impurities to <0.1%. This advancement supports scalable production as the drug enters phase III trials for pediatric HCV indications.

In conclusion, coblopasvir hydrochloride represents a significant advancement in antiviral therapy, with its robust clinical data and expanding therapeutic potential. Future research directions should explore its synergy with emerging RNA-targeting modalities and investigate long-term resistance patterns in real-world populations.

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